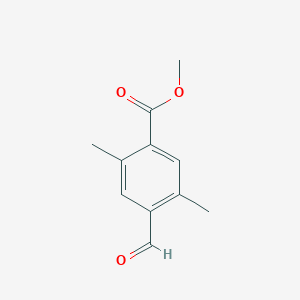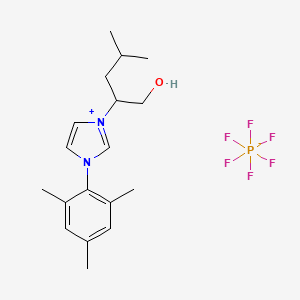
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a mesityl group and an imidazolium core, making it a subject of interest for researchers in chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazolium Core: This step involves the reaction of mesityl chloride with imidazole in the presence of a base such as potassium carbonate.
Introduction of the Hydroxyalkyl Side Chain: The hydroxyalkyl side chain is introduced via a nucleophilic substitution reaction, where the imidazolium core reacts with an appropriate alkyl halide.
Formation of the Hexafluorophosphate Salt: The final step involves the ion exchange reaction with hexafluorophosphoric acid to form the hexafluorophosphate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolium core can be reduced to form imidazoline derivatives.
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of brominated or nitrated mesityl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets. The imidazolium core can interact with various enzymes and receptors, modulating their activity. The hydroxyalkyl side chain may enhance its solubility and bioavailability, allowing it to effectively reach its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-tert-Butyl (4-fluoro-1-hydroxy-4-methylpentan-2-yl)carbamate
- (S)-N-(1-Hydroxy-4-methylpentan-2-yl)benzamide
Uniqueness
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to its combination of a mesityl group and an imidazolium core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C18H27F6N2OP |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C18H27N2O.F6P/c1-13(2)8-17(11-21)19-6-7-20(12-19)18-15(4)9-14(3)10-16(18)5;1-7(2,3,4,5)6/h6-7,9-10,12-13,17,21H,8,11H2,1-5H3;/q+1;-1 |
InChI-Schlüssel |
HTMFELRYWOLIDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)CO)C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
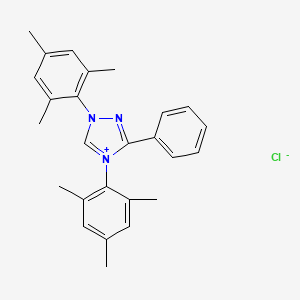
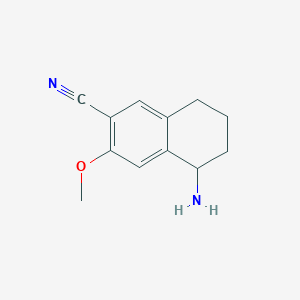
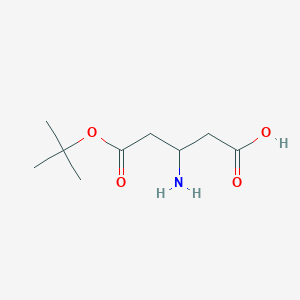
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
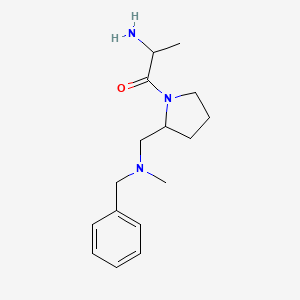
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
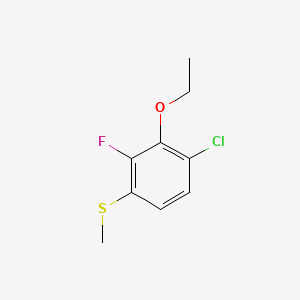
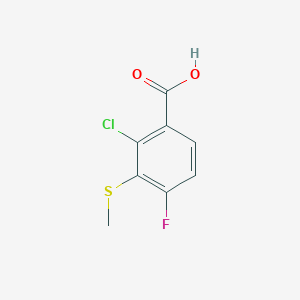
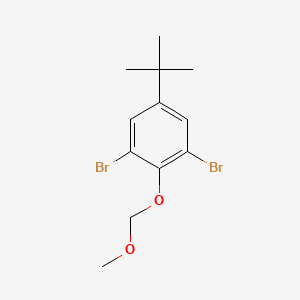
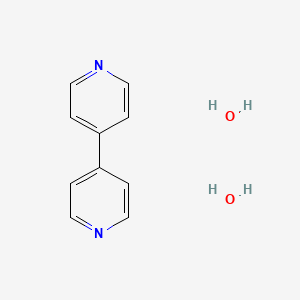
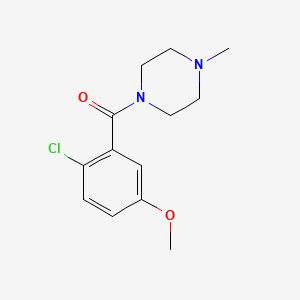
![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
